molecular formula C19H15N3O3S B2934679 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide CAS No. 2097940-53-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide

Cat. No.: B2934679
CAS No.: 2097940-53-7
M. Wt: 365.41
InChI Key: WFRDKGJCSWTPJY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and characterization of novel acrylamide derivatives for various applications. For instance, studies on novel functionalized monomers based on kojic acid detail the synthesis of acrylate monomers and their polymerization, highlighting their thermal behavior and potential antimicrobial activities (Saraei et al., 2016). Similarly, the controlled radical polymerization of an acrylamide containing an amino acid moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) demonstrates the synthesis of homopolymers with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Structural and Molecular Insights

Studies like the synthesis and X-ray crystal structure of pyrazole derivatives provide structural and molecular insights into acrylamide derivatives, emphasizing their potential for further chemical modifications and applications in material science (Kumara et al., 2018). Another example includes research on the reactivity of condensed thiophenes in Diels-Alder reactions, which could be relevant for understanding the reactivity of complex acrylamide derivatives in synthetic chemistry (Al-Omran et al., 1996).

Potential Applications

The research applications of such compounds often extend to the development of materials with specific properties, such as antimicrobial activity, or the exploration of novel synthetic pathways for pharmaceuticals and polymers. For example, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole presents a pathway for creating compounds with potential biological activity (Panchal & Patel, 2011).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(4-2-13-1-3-16-17(9-13)25-12-24-16)22-10-15-19(21-7-6-20-15)14-5-8-26-11-14/h1-9,11H,10,12H2,(H,22,23)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDKGJCSWTPJY-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.